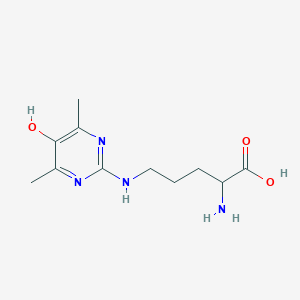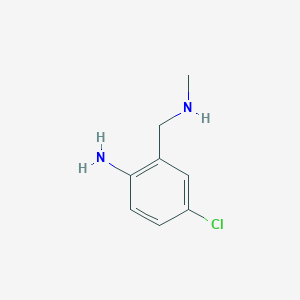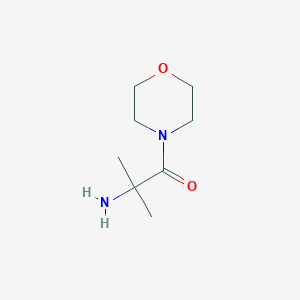
2-Amino-2-methyl-1-(morpholin-4-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1-Dimethyl-2-morpholin-4-yl-2-oxoethyl)amine hydrochloride is a chemical compound with the molecular formula C24H32N2O2. It is known for its unique structure, which includes a morpholine ring and a dimethylamino group. This compound is used in various scientific research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-dimethyl-2-morpholin-4-yl-2-oxoethyl)amine hydrochloride typically involves the reaction of morpholine with a suitable dimethylamino compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (1,1-dimethyl-2-morpholin-4-yl-2-oxoethyl)amine hydrochloride involves large-scale chemical reactors and automated processes to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize waste. The final product is subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(1,1-Dimethyl-2-morpholin-4-yl-2-oxoethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
(1,1-Dimethyl-2-morpholin-4-yl-2-oxoethyl)amine hydrochloride is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activity.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (1,1-dimethyl-2-morpholin-4-yl-2-oxoethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (1,1-dimethyl-2-morpholin-4-yl-2-oxoethyl)amine hydrochloride include:
- (1,1-Dimethyl-2-morpholin-4-ylethyl)amine
- (1-Methyl-3-morpholin-4-ylpropyl)amine
- (2-Morpholin-4-yl-2-pyridin-2-ylethyl)amine
Uniqueness
What sets (1,1-dimethyl-2-morpholin-4-yl-2-oxoethyl)amine hydrochloride apart from these similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications where other compounds may not be as effective.
Eigenschaften
Molekularformel |
C8H16N2O2 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
2-amino-2-methyl-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,9)7(11)10-3-5-12-6-4-10/h3-6,9H2,1-2H3 |
InChI-Schlüssel |
SPPYGZLFIWWRKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)N1CCOCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


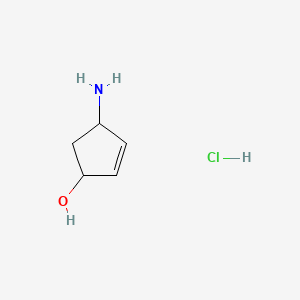
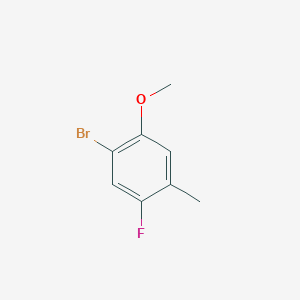

![1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethanone](/img/structure/B13903422.png)
![3-(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B13903428.png)


![hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B13903450.png)
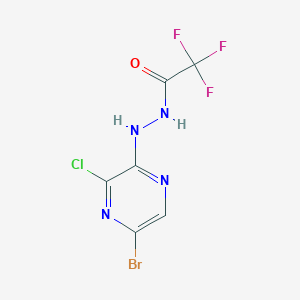
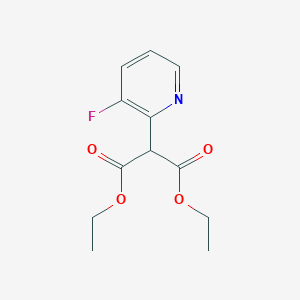
![5-Fluoro-2,3-dihydrospiro[indene-1,3'-pyrrolidine]](/img/structure/B13903466.png)
![Benzyl (3aS,6aS)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate hydrochloride](/img/structure/B13903471.png)
